(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone” is a complex organic molecule. It is related to the compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol . It is stored at room temperature .
Molecular Structure Analysis
The compound has a complex structure with a molecular formula of C15H15ClN6 . It is related to the compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, which has a simpler structure with a molecular formula of C7H10N2O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 314.77 and a density of 1.34 . It has a predicted boiling point of 545.8±50.0 °C . It is soluble in DMSO .Scientific Research Applications
Synthesis and Biological Activity
- The compound and its derivatives have been synthesized and evaluated for antimicrobial and antimycobacterial activities. Derivatives of nicotinic acid hydrazide, including pyrazole and isoxazole derivatives, exhibited variable and modest activity against bacteria and fungi (Sidhaye et al., 2011).
- Another study focused on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, suggesting potential applications in exploring receptor-ligand interactions (Shim et al., 2002).
- Novel pyrazole and isoxazole derivatives were synthesized and characterized for their antibacterial and antifungal activity, showing good efficacy against several pathogens (Sanjeeva et al., 2022).
- Pyridine derivatives have been investigated for their anticancer activity, with some compounds showing higher antitumor activity than doxorubicin, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2020).
Structural Exploration and Antiproliferative Activity
- The structural characterization and antiproliferative activity of a novel heterocycle bearing the pyridine moiety were explored, providing insights into the molecular interactions and stability of the molecule (Prasad et al., 2018).
Safety and Hazards
The compound is likely to be hazardous, as indicated by the safety information for the related compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol . This compound has hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)16-5-4-13(12-23-16)17(28)25-7-9-26(10-8-25)18(29)15-11-14-3-1-2-6-27(14)24-15/h4-5,11-12H,1-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFOILRADVYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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